Thomsen-friedenreich antigen
Overview
Description
The Thomsen-Friedenreich antigen (TF antigen) is a tumor-associated disaccharide structure, expressed in over 90% of carcinomas. It plays a role in the adhesive properties of tumor cells involved in metastasis. The expression and potential of TF antigen as a target for cancer therapy have been widely studied, indicating its significance in cancer diagnosis and potential treatment strategies (Almogren et al., 2012).
Synthesis Analysis
Chemoenzymatic synthesis approaches have been developed for the TF antigen, highlighting efficient methods to create mono- and di-fluorinated TF antigens and their derivatives. These methodologies underline the flexibility and efficiency of producing TF antigen for research and therapeutic purposes (Yan et al., 2013).
Molecular Structure Analysis
The TF antigen, consisting of the disaccharide galactose-β1,3-N-acetylgalactosamine attached to serine or threonine residues of proteins, has been the focus of structural analyses to understand its role in cancer development, progression, and metastasis. Advanced methods allow the detection and imaging of TF antigen disaccharides with high sensitivity and selectivity, contributing to our understanding of its molecular structure and significance in cancer biology (Li et al., 2014).
Chemical Reactions and Properties
The synthesis of gold nanoparticles bearing the TF disaccharide illustrates the chemical versatility of TF antigen in forming stable, multivalent platforms for potential therapeutic applications. This research demonstrates the antigen's chemical reactivity and its potential in developing novel cancer treatments (Svarovsky et al., 2005).
Physical Properties Analysis
The occurrence of the TF antigen on gut bacteria and its structural confirmation through immunochemical analysis and mass spectrometry highlights its physical properties. Such studies provide insights into the antigen's natural presence and implications for cancer immunosurveillance and vaccine development (Henderson et al., 2011).
Chemical Properties Analysis
Investigations into glycoconjugates comprising N-acyl-modified TF antigens aim to overcome the low immunogenicity of the TF antigen for anticancer vaccine development. These studies underscore the antigen's chemical properties and their manipulation to enhance immunogenicity and therapeutic potential (Sun et al., 2016).
Scientific Research Applications
Carcinoma-Associated Antigen and Vaccine Development : The TF glycotope is considered a general carcinoma-associated antigen and may be used in developing tumor vaccines (Toma et al., 1999).
Study of Immunological Reactions : The chemoenzymatic synthesis of fluorinated TF antigens and their sialylated derivatives is useful for studying immunological reactions (Yan et al., 2013).
Targeted Imaging in Colorectal Cancer : A nanobeacon with peanut agglutinin as TF-binding molecules can detect TF antigen in polyps, aiding in the timely detection of aberrant colonic tissues (Nakase et al., 2017).
Oncodevelopmental Antigen in Colon Cancer : TF antigen might be an oncodevelopmental antigen in the human colon, exhibiting different antigenic specificities (Yuan et al., 1986).
Biomedical Research Potential in Tumor Diagnosis : The TF antigen is recognized as a pancarcinoma-associated antigen, holding significant potential in tumor diagnosis (Hanisch & Baldus, 1997).
Role in Breast Cancer Metastasis : TF and Tn antigens are involved in the adhesion of tumor cells to the endothelium, a key step in metastasis formation, and can be targeted for therapeutic intervention (Kölbl et al., 2016).
Cancer Diagnostics and Prognostics Marker : TF-specific antibodies serve as a convenient and ubiquitous marker for cancer diagnostics and prognostics (Kurtenkov, 2020).
Potential Anticancer Vaccines : N-acyl-modified TF antigen conjugates can stimulate higher titers of IgG antibodies and induce cellular immunity, suggesting potential as anticancer vaccines (Sun et al., 2016).
Functional Importance in Cancer Progression : Increased TF occurrence in cancer cells may be functionally important in cancer progression, enabling increased interaction with endogenous carbohydrate-binding proteins (Yu, 2007).
Tumor-Associated Molecule : The TF antigen (Gal-GalNAc) is a tumor-associated molecule, and its tumor restriction may depend on the protein backbone or the beta-glycosidic linkage of the carbohydrate structure to the protein (Dippold et al., 1990).
Safety And Hazards
Future Directions
The TF antigen is a key target for the development of anticancer vaccines4. The ongoing challenge remains relevant due to the poor immunogenicity of the TF antigen4. To overcome this challenge, a bivalent conjugate design was adopted which introduced both the TF antigen and the Thomsen-nouveau (Tn) antigen onto the immunologically relevant polysaccharide A1 (PS A1)4.
properties
IUPAC Name |
N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYVCMYGCHVMR-AAZUGDAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956926 | |
Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thomsen-friedenreich antigen | |
CAS RN |
3554-90-3 | |
Record name | Thomsen-friedenreich antigen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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